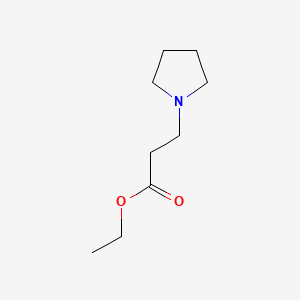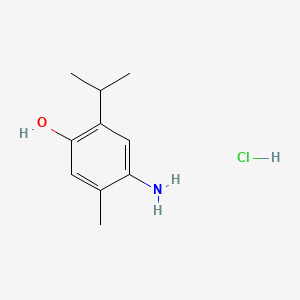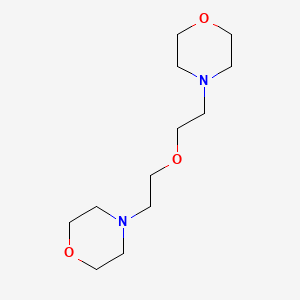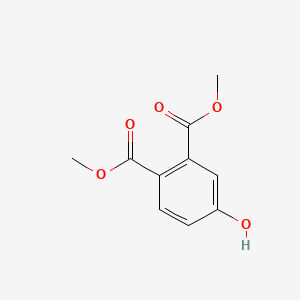
Dimethyl 4-hydroxyphthalate
Overview
Description
Dimethyl 4-hydroxyphthalate is an organic compound with the molecular formula C10H10O5. It is a derivative of phthalic acid and is commonly used in various chemical and industrial applications. The compound is known for its role in the synthesis of other chemicals and its potential biological activities.
Mechanism of Action
Target of Action
Dimethyl 4-hydroxyphthalate, like other phthalates, is known to interact with nuclear receptors in various neural structures involved in controlling brain functions . These receptors play a crucial role in the neurodevelopmental process .
Mode of Action
The compound’s interaction with its targets leads to dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This interaction can induce neurological disorders .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been found that the degradation of Dimethyl phthalate (DMP) yields numerous transformation products such as hydroxylated phthalates . The hydroxylation reaction occurs at the aromatic ring of phthalates and yields mono- and dihydroxylated phthalates . This compound (DMP-4OH) is one of the initial degradation intermediates .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation. It also suitable for pharmacokinetics .
Result of Action
The result of the compound’s action is the formation of hydroxylated phthalates . For monohydroxylated phthalate, 3-hydroxy- and 4-hydroxydialkylphthalates are the main transformation products . In addition to hydroxylated derivatives, aliphatic chain degraded mono- and dihydroxylated phthalates were also detected .
Biochemical Analysis
Biochemical Properties
Dimethyl 4-hydroxyphthalate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with hydroxyl radicals, which are highly reactive species involved in various biochemical processes. The hydroxylation reaction occurs at the aromatic ring of this compound, leading to the formation of hydroxylated derivatives . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential effects on biological systems.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with hydroxyl radicals can lead to oxidative stress, which in turn affects cellular functions . Additionally, this compound has been observed to impact the expression of certain genes involved in detoxification processes, highlighting its potential role in modulating cellular responses to environmental stressors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydroxyl radicals, leading to the formation of hydroxylated derivatives. These interactions can result in the activation or inhibition of specific enzymes, thereby influencing various biochemical pathways . The compound’s ability to undergo hydroxylation at the aromatic ring is a key aspect of its molecular mechanism, as it determines the nature of its interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo photochemical transformation, leading to the formation of various degradation products . These temporal changes are crucial for understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can result in oxidative stress and damage to cellular components, highlighting the importance of dosage considerations in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and transformation. The compound can be metabolized by microorganisms, leading to the formation of hydroxylated derivatives and other transformation products . These metabolic pathways are essential for understanding the compound’s fate in biological systems and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s ability to undergo hydroxylation at the aromatic ring affects its localization and accumulation in different cellular compartments . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on biological systems.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-hydroxyphthalate can be synthesized through the esterification of 4-hydroxyphthalic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction typically involves heating the mixture to around 80°C for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-hydroxyphthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-hydroxyphthalic acid or 4-ketophthalic acid.
Reduction: Dimethyl 4-hydroxybenzyl alcohol.
Substitution: Various substituted phthalates depending on the substituent used.
Scientific Research Applications
Dimethyl 4-hydroxyphthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its interactions with cellular membranes and signaling pathways.
Industry: Utilized in the production of plasticizers, resins, and other polymeric materials.
Comparison with Similar Compounds
- Dimethyl phthalate
- Diethyl phthalate
- Dipropyl phthalate
- Dimethyl 3-hydroxyphthalate
Comparison: Dimethyl 4-hydroxyphthalate is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other phthalates. This hydroxyl group allows for specific interactions in chemical reactions and biological systems that are not possible with other similar compounds .
Properties
IUPAC Name |
dimethyl 4-hydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVDRYFBGDXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177006 | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22479-95-4 | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22479-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022479954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-hydroxyphthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 4-HYDROXYPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8KP9I1QJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Dimethyl 4-hydroxyphthalate in environmental chemistry?
A: this compound (DMP-4OH) is a significant intermediate product formed during the degradation of Dimethyl phthalate (DMP), a common plasticizer found in the environment. Understanding its formation and further degradation pathways is crucial for assessing the environmental fate and potential risks associated with DMP. [, ]
Q2: How is this compound formed from Dimethyl phthalate?
A: Research suggests that DMP-4OH is primarily formed through the reaction of DMP with hydroxyl radicals (•OH). These radicals, often generated through advanced oxidation processes like UV/H₂O₂, preferentially attack the aromatic ring of DMP. Density Functional Theory (DFT) calculations indicate that the addition of •OH to the C4 position of the DMP ring, leading to DMP-4OH formation, is energetically favorable. [, ]
Q3: What analytical techniques are used to identify and quantify this compound during DMP degradation?
A: A combination of chromatography and mass spectrometry techniques is commonly employed. Gas chromatography coupled with mass spectrometry (GC/MS) has been successfully used to identify DMP-4OH and other degradation products in DMP degradation studies. This method allows for the separation and identification of different compounds based on their retention times and mass-to-charge ratios, providing valuable insights into the degradation pathway. [, ]
Q4: How does the pH of the solution influence the degradation of DMP and the formation of DMP-4OH?
A: Studies using TiO₂-based photocatalysis for DMP degradation showed that pH plays a role, with higher efficiency observed at pH 10. [] This suggests that the reactivity of the photocatalytic system and the involved radicals can be influenced by pH, potentially affecting the formation and further degradation of intermediates like DMP-4OH.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




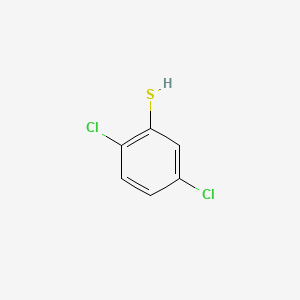

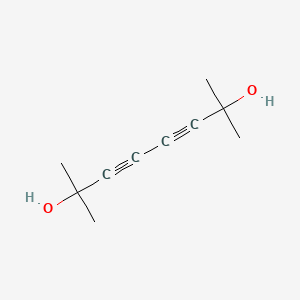
![Disodium 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo[1,1'-bianthracene]-3,3'-disulfonate](/img/structure/B1329539.png)

![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)


